![molecular formula C21H25N5O3 B2539279 3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887457-34-3](/img/structure/B2539279.png)
3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Enzyme Activity
- The compound shows potent ligand activity for serotonin receptors (5-HT1A/5-HT7) and inhibitory activity for phosphodiesterases (PDE4B and PDE10A), indicating its significance in neuropharmacology and potential as a lead compound for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Structural and Molecular Studies
- Molecular modeling studies suggest that specific structural modifications, like fluorinated arylpiperazinylalkyl derivatives, are crucial for enhancing receptor affinity and selectivity, primarily towards serotoninergic receptors (5-HT1A, 5-HT7) and dopaminergic receptors (D2). This structural aspect is vital for developing potential therapeutic agents with antidepressant and anxiolytic-like activities (Zagórska et al., 2015).
Metabolic Stability and Cell Permeability
- The compound demonstrates significant metabolic stability and cell permeability, which are essential parameters for drug development. Its metabolic stability in the mouse liver microsomes system and its apparent permeability coefficient suggest potential for high intestinal absorption and weak binding to plasma proteins (Zagórska et al., 2018).
Adenosine Receptor Antagonism
- Derivatives of the compound have shown potent and selective antagonistic activity towards the A3 adenosine receptor subtype. This activity makes them interesting candidates for further exploration in the context of diseases where adenosine receptors play a crucial role (Baraldi et al., 2005).
properties
IUPAC Name |
2-butyl-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-6-7-12-24-19(27)17-18(23(4)21(24)28)22-20-25(13(2)14(3)26(17)20)15-10-8-9-11-16(15)29-5/h8-11H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZNEQQININXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4OC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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